molecular formula C8H10FNO3S B063803 2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide CAS No. 173356-49-5

2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide

Cat. No. B063803
M. Wt: 219.24 g/mol
InChI Key: QPKMVNKCGLMBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide, also known as Fendiline, is a chemical compound that belongs to the class of sulfonamides. It is widely used in scientific research due to its unique properties and mechanism of action.

Mechanism Of Action

2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. It binds to the L-type calcium channels and prevents the entry of calcium ions, which leads to the relaxation of smooth muscles and a decrease in heart rate.

Biochemical And Physiological Effects

2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, reduce blood pressure, and relax smooth muscles. It has also been shown to have anti-arrhythmic effects and to reduce the incidence of angina attacks.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide in lab experiments is that it is a specific calcium channel blocker that can be used to study the role of calcium channels in the cardiovascular system. However, one of the limitations of using this compound is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for the use of 2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide in scientific research. One area of interest is the development of more specific calcium channel blockers that can target specific types of calcium channels. Another area of interest is the use of this compound in the treatment of cardiovascular diseases, such as hypertension and angina. Additionally, this compound may have potential applications in the treatment of other diseases, such as cancer and neurological disorders.

Synthesis Methods

2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-fluoro-1-chloroethane with sodium hydroxide to produce 2-fluoro-1-hydroxyethane. The second step involves the reaction of 2-fluoro-1-hydroxyethane with benzenesulfonyl chloride to produce 2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide.

Scientific Research Applications

2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties and mechanism of action. It has been used as a tool to study the role of calcium channels in the heart and smooth muscles. It has also been used to study the effects of calcium channel blockers on the cardiovascular system.

properties

CAS RN

173356-49-5

Product Name

2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

2-(2-fluoro-1-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C8H10FNO3S/c9-5-7(11)6-3-1-2-4-8(6)14(10,12)13/h1-4,7,11H,5H2,(H2,10,12,13)

InChI Key

QPKMVNKCGLMBNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CF)O)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C(CF)O)S(=O)(=O)N

synonyms

Benzenesulfonamide, 2-(2-fluoro-1-hydroxyethyl)- (9CI)

Origin of Product

United States

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